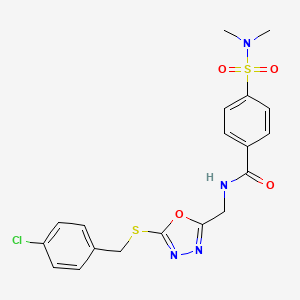

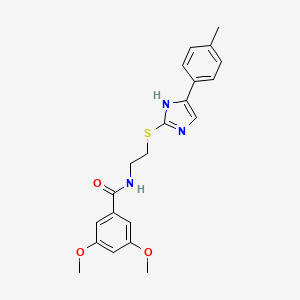

N-((5-((4-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Unfortunately, I was unable to find specific information on the synthesis of this compound.Molecular Structure Analysis

The molecular structure of this compound includes a 1,3,4-oxadiazole ring, a benzylthio group, and a dimethylsulfamoyl group.Chemical Reactions Analysis

I was unable to find specific information on the chemical reactions involving this compound.Physical And Chemical Properties Analysis

Specific physical and chemical properties of this compound are not available in the search results.Applications De Recherche Scientifique

Organic Chemistry and Synthesis

The study of organic N-halogen compounds illustrates the compound's relevance in preparative organic chemistry. For instance, N-Chlorobenzamidine reacts with dimethyl sulfide, forming compounds that upon further treatment yield 1,2,4-oxadiazoles, demonstrating its utility in synthesizing heterocyclic compounds with potential applications in materials science and pharmaceuticals (Fuchigami & Odo, 1977).

Anticancer Research

The synthesis and evaluation of N-substituted benzamides, including structures similar to our compound of interest, have shown promising anticancer activities. A particular study highlighted the design and synthesis of such compounds, demonstrating moderate to excellent anticancer activity against multiple cancer cell lines. This suggests potential therapeutic applications and a foundation for further drug development (Ravinaik et al., 2021).

Nematocidal Activity

Research into novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide moiety has unveiled significant nematocidal activities against specific pests. This highlights the compound's potential in agricultural sciences for developing new nematicides, offering an alternative to traditional pest management strategies (Liu et al., 2022).

Corrosion Inhibition

Oxadiazole derivatives have been synthesized and evaluated as corrosion inhibitors for mild steel in acidic environments. Such studies offer insights into the compound's applications in materials science, particularly in protecting industrial materials from corrosive damage, underscoring its importance in engineering and applied chemistry (Kalia et al., 2020).

Antimicrobial Studies

The synthesis and antimicrobial screening of thiazole-based 1,3,4-oxadiazoles have identified compounds with considerable antibacterial and antifungal activities. Such findings are critical in the search for new antimicrobial agents, reflecting the compound's potential in addressing resistance to conventional antibiotics (Desai et al., 2016).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

N-[[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]methyl]-4-(dimethylsulfamoyl)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN4O4S2/c1-24(2)30(26,27)16-9-5-14(6-10-16)18(25)21-11-17-22-23-19(28-17)29-12-13-3-7-15(20)8-4-13/h3-10H,11-12H2,1-2H3,(H,21,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWVIHIAUROIBGM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NN=C(O2)SCC3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN4O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((5-((4-chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(3,5-Dimethyl-1H-pyrazol-1-YL)phenyl]boronic acid](/img/structure/B2386650.png)

methylidene}amino N-(4-methoxyphenyl)carbamate](/img/structure/B2386653.png)

![6-(1-(2-(mesitylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)hexanamide](/img/structure/B2386658.png)

![N-(3,5-dimethylphenyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2386660.png)

![1,1'-[(1,1-Dimethylethyl)[[(1S)-1-methyl-2-propyn-1-yl]oxy]silylene]bis[benzene]](/img/structure/B2386662.png)

![(E)-2-Cyano-3-[1-(2-methoxyethyl)-2,5-dimethylpyrrol-3-yl]-N-(5-methyl-1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2386664.png)

![2-[4-(3-ethoxypropyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]acetamide](/img/structure/B2386667.png)

![(4-((3,4-Dichlorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B2386672.png)